

# Spectroscopic Data of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

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## Introduction

**Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate** is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold and orthogonally protected functional groups—an ethyl ester and a Boc-protected amine—make it a valuable intermediate in the synthesis of complex molecular architectures, including peptide mimics and constrained analogues of bioactive molecules. The precise stereochemical arrangement of the substituents at the C1 and C2 positions is crucial for its intended biological activity and molecular recognition.

This technical guide provides an in-depth analysis of the spectroscopic data for **Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the characteristic spectral features is paramount for confirming the identity, purity, and structural integrity of this compound during synthesis and quality control. While complete, officially published spectra for the (1R,2S) diastereomer are not readily available in the public domain, this guide synthesizes expected data based on fundamental principles and data from closely related stereoisomers, providing a robust framework for researchers.

## Molecular Structure and Key Features

The structure of **Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate** (CAS Number: 1140972-29-7) is characterized by a five-membered carbocyclic ring with two substituents in a trans configuration relative to each other. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, preventing its participation in unwanted side reactions, and can be selectively removed under acidic conditions. The ethyl ester provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

- Molecular Formula:  $C_{13}H_{23}NO_4$
- Molecular Weight: 257.33 g/mol

Caption: 2D representation of **Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both  $^1H$  and  $^{13}C$  NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the relative stereochemistry.

### Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ). Chloroform-d ( $CDCl_3$ ) is a common choice for non-polar to moderately polar compounds.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Set the spectral width to cover the range of -1 to 10 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to at least 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Use a proton-decoupled pulse sequence.
  - A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

## <sup>1</sup>H NMR Spectral Data (Expected)

The <sup>1</sup>H NMR spectrum provides a fingerprint of the proton environments in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and assignments are summarized below. These are based on the known spectral data for the (1S,2S) diastereomer and are expected to be very similar for the (1R,2S) isomer.[\[1\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1-4.2	Quartet (q)	2H	CH <sub>2</sub> CH <sub>3</sub> (Ethyl ester)
~4.0-4.1	Multiplet (m)	1H	CH-NHBoc
~2.7-2.8	Multiplet (m)	1H	CH-COOEt
~1.5-2.1	Multiplet (m)	6H	Cyclopentane ring protons (3 x CH <sub>2</sub> )
~1.4	Singlet (s)	9H	C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)
~1.2-1.3	Triplet (t)	3H	CH <sub>2</sub> CH <sub>3</sub> (Ethyl ester)
~5.0-5.2	Broad singlet	1H	NH (Amide proton)

Interpretation:

- The ethyl ester group gives rise to a characteristic quartet and triplet pattern due to the coupling between the methylene and methyl protons.
- The Boc protecting group is easily identified by the intense singlet corresponding to the nine equivalent protons of the tert-butyl group.
- The protons on the cyclopentane ring will appear as a series of complex multiplets in the aliphatic region. The protons attached to the stereocenters (CH-NHBoc and CH-COOEt) will have distinct chemical shifts and coupling patterns that are sensitive to the trans stereochemistry.
- The amide proton (NH) often appears as a broad signal, and its chemical shift can be concentration and solvent-dependent.

### <sup>13</sup>C NMR Spectral Data (Expected)

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.

Chemical Shift (ppm)	Assignment
~174-176	C=O (Ethyl ester)
~155-156	C=O (Boc carbamate)
~79-80	C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)
~60-61	CH <sub>2</sub> CH <sub>3</sub> (Ethyl ester)
~55-57	CH-NHBoc
~50-52	CH-COOEt
~28-35	Cyclopentane ring carbons (3 x CH <sub>2</sub> )
~28.5	C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)
~14.2	CH <sub>2</sub> CH <sub>3</sub> (Ethyl ester)

Interpretation:

- The two carbonyl carbons of the ester and carbamate groups are expected to resonate at the downfield end of the spectrum.
- The quaternary carbon of the Boc group and the methylene carbon of the ethyl ester appear in the midfield region.
- The carbons of the cyclopentane ring and the methyl groups of the Boc and ethyl functionalities are found in the upfield aliphatic region.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For Attenuated Total Reflectance (ATR) IR, the neat sample is placed directly on the crystal.
- **Data Acquisition:** Record the spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

### IR Spectral Data (Expected)

The key diagnostic absorption bands are expected in the following regions. The data is based on the expected vibrations for the functional groups present and is supported by data for a closely related stereoisomer.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group Assignment
~3350-3450	N-H Stretch	Amine (Boc-protected)
~2850-2980	C-H Stretch	Aliphatic (cyclopentane, ethyl, Boc)
~1720	C=O Stretch	Ester carbonyl
~1698	C=O Stretch	Carbamate carbonyl (Boc group)
~1510-1530	N-H Bend	Amide II band
~1160-1180	C-O Stretch	Ester and carbamate

#### Interpretation:

- The presence of two distinct carbonyl stretching bands is a key feature, confirming both the ester (~1720 cm<sup>-1</sup>) and the Boc-carbamate (~1698 cm<sup>-1</sup>) functionalities.
- A prominent band in the N-H stretching region confirms the presence of the protected amine.
- Strong absorptions in the C-H stretching region are characteristic of the aliphatic nature of the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

## Experimental Protocol: MS Data Acquisition

- **Ionization Method:** Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically results in minimal fragmentation and a prominent molecular ion peak.

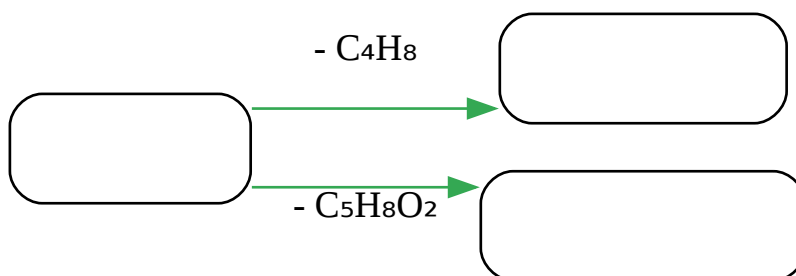
- **Mass Analyzer:** A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.
- **Data Acquisition:** Acquire the spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ .

## Mass Spectral Data (Expected)

m/z	Ion Species	Interpretation
258.17	$[M+H]^+$	Protonated molecular ion
202.13	$[M-C_4H_9+H]^+$	Loss of the tert-butyl group
158.11	$[M-Boc+H]^+$	Loss of the entire Boc group ( $C_5H_9O_2$ )

Interpretation:

- The primary observation in the ESI mass spectrum will be the protonated molecular ion ( $[M+H]^+$ ) at an m/z of approximately 258.17, which confirms the molecular weight of the compound (257.33 g/mol ).<sup>[1]</sup>
- Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group. These fragment ions can provide further structural confirmation.



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Caption: Expected fragmentation pathway in ESI-MS.

## Conclusion

The comprehensive spectroscopic analysis of **Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate** provides a detailed and self-validating system for its structural confirmation and purity assessment. The combination of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy elucidates the carbon-hydrogen framework and stereochemical arrangement. IR spectroscopy confirms the presence of key functional groups, notably the distinct ester and carbamate carbonyls. Finally, mass spectrometry verifies the molecular weight and provides insights into potential fragmentation patterns. The data and protocols presented in this guide offer a robust foundation for researchers and scientists working with this important chiral building block in the field of drug discovery and development.

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## References

- 1. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]
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